3-Octyne, 5-methyl- 3-Octyne, 5-methyl-
Brand Name: Vulcanchem
CAS No.: 62108-33-2
VCID: VC19484285
InChI: InChI=1S/C9H16/c1-4-6-8-9(3)7-5-2/h9H,4-5,7H2,1-3H3
SMILES:
Molecular Formula: C9H16
Molecular Weight: 124.22 g/mol

3-Octyne, 5-methyl-

CAS No.: 62108-33-2

Cat. No.: VC19484285

Molecular Formula: C9H16

Molecular Weight: 124.22 g/mol

* For research use only. Not for human or veterinary use.

3-Octyne, 5-methyl- - 62108-33-2

Specification

CAS No. 62108-33-2
Molecular Formula C9H16
Molecular Weight 124.22 g/mol
IUPAC Name 5-methyloct-3-yne
Standard InChI InChI=1S/C9H16/c1-4-6-8-9(3)7-5-2/h9H,4-5,7H2,1-3H3
Standard InChI Key KZPFAERNQBTVSG-UHFFFAOYSA-N
Canonical SMILES CCCC(C)C#CCC

Introduction

Structural Identification and Nomenclature

IUPAC Name and Synonyms

3-Octyne, 5-methyl- is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines as 5-methyloct-3-yne. Alternative designations include 5-methyl-3-octyne and 3-octyne,5-methyl, which are frequently used in chemical catalogs and supplier databases . The compound’s CAS registry number, 62108-33-2, serves as a unique identifier across scientific and commercial platforms.

Molecular Structure and Bonding

The molecular structure of 3-octyne, 5-methyl- consists of an eight-carbon backbone with a triple bond between carbons 3 and 4 and a methyl group branching from carbon 5. The linear arrangement of the carbon chain can be represented as:
CH3CH2CCCH(CH3)CH2CH2CH3\text{CH}_3-\text{CH}_2-\text{C}\equiv\text{C}-\text{CH}(\text{CH}_3)-\text{CH}_2-\text{CH}_2-\text{CH}_3
This configuration places the triple bond in a position that influences reactivity, particularly in hydrogenation and cycloaddition reactions. The methyl substituent introduces steric effects that may alter kinetic and thermodynamic stability compared to linear octyne derivatives .

Spectroscopic and Computational Data

While experimental spectroscopic data (e.g., NMR, IR) for 3-octyne, 5-methyl- are absent in the reviewed sources, computational chemistry metrics provide preliminary insights. The exact mass of the compound is 124.12500 g/mol, and its monoisotopic mass aligns with the molecular formula C9H16\text{C}_9\text{H}_{16} . Predictive models suggest characteristic alkyne IR absorptions near 3300 cm1^{-1} (CCH\text{C}\equiv\text{C}-\text{H} stretch) and 2100 cm1^{-1} (CC\text{C}\equiv\text{C} stretch), though experimental validation is required.

Chemical and Physical Properties

Physicochemical Parameters

The following table summarizes available physicochemical data for 3-octyne, 5-methyl-:

PropertyValueSource
Molecular FormulaC9H16\text{C}_9\text{H}_{16}
Molecular Weight124.22 g/mol
Exact Mass124.12500 g/mol
LogP (Partition Coefficient)2.836
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
Flash PointNot Available

The absence of key parameters such as density and boiling point limits practical applications in industrial processes, where these properties are critical for handling and storage.

Reactivity and Stability

Synthesis and Production Pathways

Reported Synthetic Routes

  • Alkylation of Terminal Alkynes: A terminal alkyne (e.g., 1-octyne) could undergo alkylation at carbon 5 using a methylating agent such as methyl iodide. This would require deprotonation with a strong base (e.g., LDA) to generate a nucleophilic acetylide intermediate .

  • Elimination Reactions: Dehydrohalogenation of a vicinal dihalide precursor (e.g., 5-methyl-3,4-dichlorooctane) using a strong base (e.g., KOH) may yield the triple bond via double elimination.

The absence of experimental details in available sources underscores the need for further research into optimized synthetic protocols.

While specific applications of 3-octyne, 5-methyl- are not cited in the reviewed literature, its structural analogs play roles in:

  • Polymer Chemistry: As monomers for polyalkyne materials with conductive or optical properties.

  • Organic Synthesis: As building blocks for complex molecules via cycloaddition or cross-coupling reactions .

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